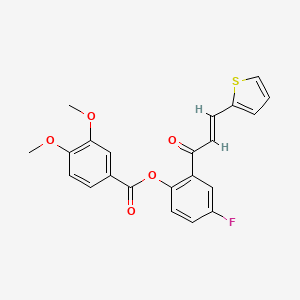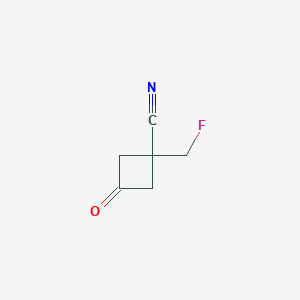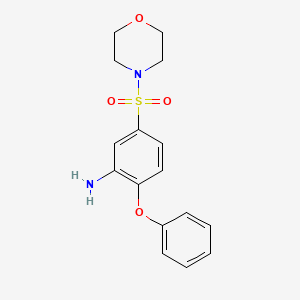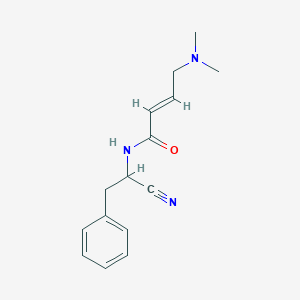
1-(2-Bromopropyl)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Bromopropyl)-4-fluorobenzene” is an organic compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry . The compound contains a bromine atom attached to a propyl group (a three-carbon chain), which is further attached to a benzene ring. Additionally, a fluorine atom is attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a fluorine atom and a 2-bromopropyl group attached to it . The presence of these substituents can significantly influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving “this compound” would largely depend on the reaction conditions and the other reactants involved. As a benzene derivative, it can undergo electrophilic aromatic substitution reactions . The bromine atom in the 2-bromopropyl group could also potentially act as a leaving group in nucleophilic substitution reactions .Applications De Recherche Scientifique
Radiopharmaceutical Synthesis
1-(2-Bromopropyl)-4-fluorobenzene is instrumental in the synthesis of radiopharmaceuticals. For instance, it serves as a precursor in the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), a compound used in positron emission tomography (PET) imaging. This synthesis involves a two-step reaction sequence starting with fluorination, followed by preparative HPLC purification to yield a high-purity, isotonic, pyrogen-free, and sterile solution of [18F]FP-β-CIT, showcasing its application in creating diagnostic agents with specific activity (R. Klok, P. Klein, J. Herscheid, & A. Windhorst, 2006).
Lithium-ion Battery Technology
In the realm of energy storage, this compound derivatives have been explored as novel bifunctional electrolyte additives for lithium-ion batteries. These additives can electrochemically polymerize to form a protective film on the battery's electrodes, thereby preventing voltage rise during overcharging and enhancing thermal stability. This application underscores its role in improving the safety and performance of lithium-ion batteries without compromising their normal cycle performance (Zhang Qian-y, 2014).
Synthetic Chemistry and Material Science
The compound is also pivotal in synthetic chemistry, serving as a building block for the construction of complex molecules and materials. For example, it has been utilized in the synthesis of organometallic complexes and catalysis, where its partially fluorinated structure offers unique reactivity and binding characteristics. These applications highlight its role in facilitating organometallic reactions and the synthesis of novel materials with tailored properties (Sebastian D. Pike, Mark R. Crimmin, & Adrian B. Chaplin, 2017).
Fundamental Research in Chemistry
Furthermore, this compound and its derivatives are subjects of fundamental research in chemistry, such as studies on photofragmentation and molecular rearrangements. These studies provide insights into the molecular behavior of fluorinated compounds under various conditions, contributing to a deeper understanding of their chemical properties and reaction mechanisms (Xi-Bin Gu et al., 2001).
Mécanisme D'action
The mechanism of action of “1-(2-Bromopropyl)-4-fluorobenzene” in chemical reactions would depend on the type of reaction. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma bond . In nucleophilic substitution reactions, the bromine atom could leave, allowing a nucleophile to replace it .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-bromopropyl)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWSJTJBWZPFHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1021927-53-6 |
Source


|
| Record name | 1-(2-bromopropyl)-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)amino]benzoate](/img/structure/B2877652.png)

![Tert-butyl 3-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2877655.png)
![N-[2-[[2-(Dimethylamino)phenyl]methyl-methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2877658.png)


![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-[3-(methylthio)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877663.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2877667.png)
![N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2877670.png)
![8-(tert-butyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2877671.png)
![N-(cyanomethyl)-2-({2-[(2,4-difluorophenyl)amino]phenyl}amino)acetamide](/img/structure/B2877672.png)

